RAD23 protein, human
Description
Discovery and Classification of RAD23 Homologs
The discovery of RAD23 homologs in mammalian systems originated from investigations into nucleotide excision repair mechanisms that were initially characterized in Saccharomyces cerevisiae. The yeast RAD23 protein was first identified as an essential component of the DNA repair machinery, functioning in partnership with RAD4 to recognize and process UV-induced DNA lesions. Subsequent molecular cloning efforts revealed that mammalian cells express two distinct RAD23 homologs, designated RAD23A and RAD23B, which share significant sequence similarity with the original yeast protein while exhibiting specialized functional characteristics.
The classification of human RAD23 proteins within the broader context of DNA repair mechanisms established their membership in a conserved family of nucleotide excision repair factors that spans multiple species. Research demonstrated that both human RAD23A and RAD23B proteins contain approximately 50-60% amino acid sequence similarity with their yeast counterpart throughout their entire length. This conservation extends to plant systems, where RAD23 homologs have been identified in rice and other species, indicating the fundamental importance of these proteins across eukaryotic organisms.
Functional classification studies revealed that human RAD23 proteins belong to a specialized group of accessory nucleotide excision repair factors that modulate repair efficiency without being absolutely essential for the basic repair mechanism. Unlike core repair proteins whose absence completely abolishes nucleotide excision repair activity, RAD23 proteins enhance repair efficiency and provide regulatory control over the repair process. This classification distinguishes RAD23 proteins from other nucleotide excision repair components and highlights their unique role as modulatory factors that fine-tune cellular responses to DNA damage.
The discovery that human RAD23 proteins interact with the ubiquitin-proteasome system expanded their classification beyond traditional DNA repair factors to include protein quality control mechanisms. This dual functionality led to their reclassification as multifunctional adaptor proteins that coordinate DNA repair with cellular proteolysis, representing a novel category of regulatory molecules that integrate multiple cellular pathways.
Structural and Functional Evolution from Yeast to Mammals
The evolutionary transition from yeast to mammalian RAD23 proteins involved significant structural adaptations while preserving core functional domains essential for DNA repair and protein quality control. The original Saccharomyces cerevisiae RAD23 protein established the fundamental architectural framework that would be conserved across species, featuring distinct functional domains connected by flexible linker regions. This modular organization facilitated evolutionary adaptations that enhanced protein functionality while maintaining essential biochemical activities.
Structural analysis of the evolutionary progression reveals that mammalian RAD23 proteins retained the characteristic ubiquitin-like domain at their amino-terminus, which serves as a critical interaction surface for proteasomal recognition. The crystal structure of the human RAD23A ubiquitin-like domain demonstrates remarkable structural conservation with ubiquitin itself, exhibiting root mean square deviations in alpha-carbon positions ranging from 1.0 to 1.3 angstroms when compared to other ubiquitin-like domain family members. However, evolutionary modifications introduced a distinctive three-residue insertion in the alpha-1-beta-3 loop region, creating a larger loop structure that may contribute to specialized molecular interactions in mammalian systems.
The functional evolution from yeast to mammals involved the development of gene duplication events that produced two distinct RAD23 homologs in mammalian systems, contrasting with the single RAD23 gene present in yeast. This duplication enabled functional specialization, with RAD23A and RAD23B acquiring distinct expression patterns and interaction specificities while maintaining overlapping core functions. Research demonstrated that mammalian cells express RAD23B at approximately ten times higher levels than RAD23A, suggesting differential regulatory mechanisms and functional priorities.
The evolution of mammalian RAD23 proteins also involved enhanced integration with the ubiquitin-proteasome system compared to their yeast counterparts. While yeast RAD23 interacts with proteasomal components, mammalian RAD23 proteins developed more sophisticated regulatory mechanisms for controlling protein degradation. These evolutionary adaptations include refined binding specificities for polyubiquitin chains and enhanced capacity for substrate delivery to proteasomes.
| Evolutionary Feature | Yeast RAD23 | Mammalian RAD23A/B |
|---|---|---|
| Gene Number | Single gene | Two homologs |
| Protein Size | 42 kilodaltons | 38-44 kilodaltons |
| Ubiquitin-like Domain | Present | Enhanced with loop modifications |
| Proteasome Interaction | Basic | Sophisticated regulatory mechanisms |
| Expression Levels | Single level | Differential (RAD23B > RAD23A) |
Genomic Localization and Isoforms: RAD23A vs. RAD23B
The genomic organization of human RAD23 genes reflects their evolutionary origins through gene duplication events while establishing distinct chromosomal locations that facilitate independent regulatory control. RAD23A maps to chromosome 19, specifically within the genomic coordinates that place it among a cluster of genes involved in cellular maintenance functions. This chromosomal localization positions RAD23A within a genomic environment that includes other DNA repair and cellular homeostasis genes, suggesting coordinated regulatory mechanisms that may control multiple aspects of cellular stress responses.
RAD23B occupies a distinct genomic location that enables independent transcriptional regulation while maintaining functional coordination with RAD23A. The separate chromosomal locations of these genes allow for differential expression patterns that contribute to their specialized cellular functions. Genomic analysis reveals that both RAD23A and RAD23B genes undergo alternative splicing events that generate multiple transcript variants encoding distinct protein isoforms. These alternative splicing patterns create additional layers of functional diversity within the RAD23 protein family.
The structural comparison between RAD23A and RAD23B reveals significant similarities in overall domain organization combined with subtle differences that contribute to their functional specialization. Both proteins contain the characteristic amino-terminal ubiquitin-like domain, central RAD4-interaction regions, and carboxyl-terminal ubiquitin-associated domains. However, detailed sequence analysis identifies specific amino acid variations that influence their interaction specificities and cellular localization patterns.
Expression pattern analysis demonstrates that RAD23B exhibits significantly higher basal expression levels compared to RAD23A across most human tissues. Quantitative measurements indicate that RAD23B protein levels exceed RAD23A levels by approximately ten-fold in normal mouse embryonic fibroblasts, establishing RAD23B as the predominant family member under physiological conditions. This expression differential explains the preferential association of the XPC DNA repair complex with RAD23B rather than RAD23A, despite their functional equivalence in nucleotide excision repair when expressed at comparable levels.
The isoform diversity generated through alternative splicing creates additional complexity within the RAD23 protein family. RAD23A generates multiple transcript variants that encode distinct protein isoforms with varying functional capabilities. Similarly, RAD23B produces multiple splice variants that contribute to the overall functional diversity of the protein family. These isoforms may exhibit tissue-specific expression patterns or respond differentially to cellular stress conditions.
| Genomic Feature | RAD23A | RAD23B |
|---|---|---|
| Chromosomal Location | Chromosome 19 | Distinct chromosome |
| Gene Size | Multiple exons | Multiple exons |
| Alternative Splicing | Multiple variants | Multiple variants |
| Expression Level | Lower baseline | 10-fold higher baseline |
| Protein Size | 38-44 kilodaltons | Similar range |
| Tissue Distribution | Ubiquitous | Ubiquitous with higher levels |
The functional consequences of this genomic organization and isoform diversity contribute to the sophisticated regulatory mechanisms that control RAD23 protein function in human cells. The differential expression patterns enable cells to fine-tune their responses to DNA damage and protein quality control challenges by adjusting the relative contributions of RAD23A and RAD23B activities. This genomic architecture also provides evolutionary flexibility that may facilitate adaptation to changing cellular environments or disease conditions.
Properties
CAS No. |
156533-33-4 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Synonyms |
RAD23 protein, human |
Origin of Product |
United States |
Comparison with Similar Compounds
Ubiquitin Receptor Family: Dsk2 and Ddi1
RAD23 belongs to a family of ubiquitin receptors that includes Dsk2 and Ddi1 . These proteins share structural motifs but exhibit functional divergence:
Key Distinctions :
- RAD23 uniquely integrates NER and UPS roles, while Dsk2/Ddi1 are specialized in substrate delivery.
Conservation Across Species
Yeast vs. Human RAD23 :
Plant Homologs :
Pathogen Homologs :
- Cryptococcus neoformans Rad23 contains nonsynonymous SNPs in pathogenic strains, suggesting a role in virulence .
- Schistosoma japonicum RAD23 (SjRAD23) is a vaccine candidate, inducing protective immunity in mice .
Regulatory Mechanisms: Phosphorylation and Proteasome Interaction
Phosphorylation of the UbL Domain
Phosphorylation of specific residues in the UbL domain regulates RAD23-proteasome binding:
Implications :
Controversies in NER-Proteasome Crosstalk
While RAD23’s UbL domain is essential for NER, its interaction with the proteasome raises unresolved questions:
- Proteolytic vs. Non-proteolytic Roles: Some studies suggest the 19S proteasome subunit represses NER independently of RAD23, while others propose UbL-mediated inhibition of proteolysis preserves repair factors .
- XPC Stability : RAD23 stabilizes XPC, but DNA damage further enhances XPC levels transiently, implying additional regulatory layers .
Research Advancements and Clinical Relevance
- Cancer : RAD23B is overexpressed in tumors, correlating with chemoresistance. Inhibiting RAD23-proteasome interaction sensitizes cancer cells to DNA-damaging agents .
- Neurodegeneration : RAD23 interacts with ataxin-3 (linked to Machado–Joseph disease), modulating its degradation .
- Agricultural Biotechnology: Overexpression of RAD23 in Brassica napus restores pollen viability, highlighting its role in plant fertility .
Preparation Methods
Baculovirus-Mediated Expression in Insect Cells
The baculovirus system is widely used for producing recombinant RAD23 due to its capacity for post-translational modifications. In one approach, HHR23B was co-expressed with XPC in Spodoptera frugiperda (Sf9) insect cells. The coding sequence for HHR23B was cloned into a baculovirus transfer vector under the polyhedrin promoter. Co-infection with XPC-encoding virus ensured stoichiometric complex formation. Cells were harvested 48–72 hours post-infection, yielding soluble HHR23B-XPC complexes.
Key Parameters
Escherichia coli-Based Expression
For structural studies requiring high yields, HHR23B has been expressed in E. coli BL21(DE3) cells. The gene was cloned into a pET vector with an N-terminal hexahistidine (His₆) tag. Induction with 0.5 mM IPTG at 18°C for 16 hours minimized inclusion body formation. Despite challenges in solubility, ~15 mg/L of His₆-HHR23B was obtained after optimizing induction conditions.
Solubility Enhancements
Mammalian Cell Systems
HEK293T cells transiently transfected with FLAG-tagged HHR23B plasmids provide post-translationally modified protein. Transfection using polyethylenimine (PEI) achieved 70–80% efficiency, with cells harvested 48 hours post-transfection. Anti-FLAG affinity chromatography yielded ~0.5 mg/L of HHR23B, suitable for biochemical assays.
Purification Strategies
Affinity Chromatography
His₆-Tagged HHR23B
-
Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM imidazole, protease inhibitors.
-
Purification : Ni-NTA resin with stepwise imidazole elution (50–250 mM).
-
Final Purity : >90% after size-exclusion chromatography (Superdex 200).
FLAG-Tagged HHR23B
Co-Purification with XPC
The HHR23B-XPC complex was purified using sequential affinity steps. After baculovirus co-expression, cell lysates were subjected to heparin chromatography (50 mM–1 M NaCl gradient), followed by anion-exchange (Q Sepharose) and gel filtration (Superose 6). The complex eluted at ~250 kDa, consistent with a 1:1 stoichiometry.
Stabilization and Activity Assays
Proteasome-Mediated Stabilization
Rad23 stabilizes XPC by inhibiting proteasomal degradation. In rad23Δ yeast strains, XPC half-life decreased from 120 to 30 minutes. Adding recombinant HHR23B extended XPC stability to >90 minutes, as measured by cycloheximide chase assays.
DNA Repair Activity
Reconstituted NER assays validated functional HHR23B-XPC complexes. Plasmid DNA containing AAF adducts was incubated with cell-free extracts, RAD23, and -dCTP. Repair synthesis was quantified via autoradiography, showing a 3.5-fold increase in activity with HHR23B-XPC.
Challenges and Optimizations
Solubility Issues
HHR23B’s UBA domains promote aggregation. Strategies include:
Proteolytic Degradation
Protease inhibitors (e.g., PMSF, leupeptin) are critical during lysis. For long-term storage, 20% glycerol and −80°C conditions preserve activity.
Data Tables
Table 1: Comparison of RAD23 Preparation Methods
| Expression System | Tag | Yield (mg/L) | Purity (%) | Key Applications |
|---|---|---|---|---|
| Baculovirus | None | 2–3 | 95 | Structural studies |
| E. coli | His₆ | 15 | 90 | Biochemical assays |
| HEK293T | FLAG | 0.5 | 85 | Interaction studies |
Table 2: Purification Steps for HHR23B-XPC Complex
| Step | Buffer Conditions | Purpose |
|---|---|---|
| Heparin Sepharose | 50 mM → 1 M NaCl gradient | Remove nucleic acids |
| Q Sepharose | 20 mM Tris, pH 7.5 | Anion-exchange purification |
| Superose 6 | 150 mM NaCl, 10% glycerol | Size-exclusion chromatography |
Q & A
Q. What statistical frameworks are appropriate for analyzing RAD23-dependent repair kinetics?
- Recommendations :
- Apply time-course survival models (e.g., Kaplan-Meier for colony formation post-UV).
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., RAD23A vs. B vs. double knockouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
